Dichlorphenamide

Description

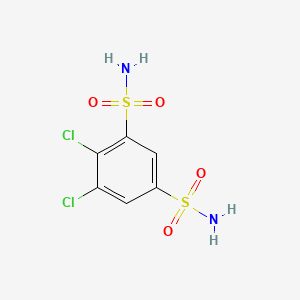

Diclofenamide is a sulfonamide that is benzene-1,3-disulfonamide in which the hydrogens at positions 4 and 5 are substituted by chlorine. An oral carbonic anhydrase inhibitor, it partially suppresses the secretion (inflow) of aqueous humor in the eye and so reduces intraocular pressure. It is used for the treatment of glaucoma. It has a role as an EC 4.2.1.1 (carbonic anhydrase) inhibitor, an antiglaucoma drug and an ophthalmology drug. It is a sulfonamide and a dichlorobenzene.

A carbonic anhydrase inhibitor that is used in the treatment of glaucoma.

This compound is a Carbonic Anhydrase Inhibitor. The mechanism of action of this compound is as a Carbonic Anhydrase Inhibitor.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1958 and is indicated for glaucoma and has 3 investigational indications.

See also: Ethoxzolamide (related); Benzolamide (related).

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichlorobenzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQPMPFPNINLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022922 | |

| Record name | Dichlorphenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dichlorphenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN ALKALINE SOLN, FREELY SOL IN PYRIDINE & IN 1 N NAOH; SOL IN ALCOHOL; SOL IN 2 N SODIUM CARBONATE; SLIGHTLY SOL IN ETHER, 3.98e-01 g/L | |

| Record name | DICHLORPHENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichlorphenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

NEEDLES FROM DIMETHYLSULFOXIDE + WATER, WHITE OR NEARLY WHITE, CRYSTALLINE POWDER | |

CAS No. |

120-97-8 | |

| Record name | Dichlorphenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorphenamide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dichlorphenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diclofenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPHENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVJ6673MHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLORPHENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichlorphenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239-241 °C, 228.7 °C | |

| Record name | Diclofenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICHLORPHENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichlorphenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dichlorphenamide's Mechanism of Action on Carbonic Anhydrase Isoforms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorphenamide (DCP), a potent sulfonamide carbonic anhydrase inhibitor (CAI), has been a subject of significant interest for its therapeutic applications, notably in the management of glaucoma and certain forms of periodic paralysis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its interaction with various human carbonic anhydrase (hCA) isoforms. While extensive research has been conducted on sulfonamide inhibitors as a class, specific quantitative and structural data for this compound remains somewhat limited in the public domain. This guide synthesizes the available information to provide a detailed understanding of its inhibitory action, supported by established experimental protocols and molecular modeling insights.

Introduction to this compound and Carbonic Anhydrases

This compound (4,5-dichloro-1,3-benzenedisulfonamide) is a synthetic organic compound that belongs to the class of sulfonamide drugs.[1][2] Its primary pharmacological action is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[1][3][4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[1][3][4]

There are at least 15 known human carbonic anhydrase isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity. This isoform diversity allows for tissue-specific physiological roles and presents opportunities for the development of isoform-selective inhibitors with improved therapeutic profiles and reduced side effects. The primary targets for this compound's therapeutic effects in glaucoma are thought to be CA II and CA IV, which are involved in the production of aqueous humor in the eye.[1]

Mechanism of Action: Inhibition of Carbonic Anhydrase

The inhibitory mechanism of this compound, like other sulfonamides, centers on its interaction with the active site of the carbonic anhydrase enzyme. The core of this mechanism involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) that is essential for the enzyme's catalytic activity.

Signaling Pathway of Carbonic Anhydrase Inhibition by this compound

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

The sulfonamide group (-SO₂NH₂) of this compound binds to the zinc ion in a tetrahedral geometry, displacing the zinc-bound water molecule or hydroxide ion that is crucial for the hydration of carbon dioxide. This binding is stabilized by a network of hydrogen bonds with active site residues, most notably with the side chain of Threonine 199 (in hCA II).[5] The dichlorinated benzene ring of this compound occupies a hydrophobic pocket within the active site, further contributing to the binding affinity. By blocking the access of the CO₂ substrate to the zinc ion and preventing the catalytic cycle, this compound effectively inhibits the enzyme's function.

Quantitative Analysis of this compound Inhibition

| Isoform | This compound Kᵢ (nM) | Acetazolamide Kᵢ (nM) |

| hCA I | Data not available | 250 |

| hCA II | Data not available | 12 |

| hCA IV | Data not available | 74 |

| hCA IX | Data not available | 25 |

| hCA XII | 50 | 5.7 |

Note: The lack of comprehensive, directly comparable Ki values for this compound across all isoforms in a single study is a current limitation in the literature.

Experimental Protocols

The characterization of carbonic anhydrase inhibitors relies on robust and accurate experimental assays. The following are detailed methodologies for two key experiments used to determine the inhibitory activity of compounds like this compound.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and determining the inhibition constants of their inhibitors.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change. The reaction is initiated by rapidly mixing a CO₂-saturated solution with a solution containing the carbonic anhydrase and a pH indicator. The change in absorbance of the pH indicator is monitored over a very short time scale (milliseconds) using a stopped-flow spectrophotometer.

Workflow Diagram:

Caption: Workflow for the stopped-flow CO2 hydration assay.

Detailed Methodology:

-

Reagent Preparation:

-

Enzyme and Inhibitor Solution (Syringe A): Prepare a solution containing the purified human carbonic anhydrase isoform at a known concentration in a suitable buffer (e.g., 20 mM HEPES or TRIS, pH 7.4). Add the pH indicator (e.g., phenol red) to a final concentration of 0.1 mM. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a specified time to allow for binding equilibrium.

-

Substrate Solution (Syringe B): Prepare a CO₂-saturated buffer by bubbling CO₂ gas through the same buffer used for the enzyme solution at a controlled temperature (e.g., 4 °C) for at least 30 minutes.

-

-

Instrumentation and Measurement:

-

Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance for the chosen pH indicator (e.g., 557 nm for phenol red).

-

Equilibrate the instrument and syringes to the desired reaction temperature (e.g., 25 °C).

-

Load the enzyme/inhibitor solution into Syringe A and the CO₂-saturated buffer into Syringe B.

-

Initiate the rapid mixing of the two solutions. The instrument will automatically record the change in absorbance over time.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

To determine the IC₅₀ value, plot the percentage of inhibition (calculated relative to the uninhibited enzyme) against the logarithm of the this compound concentration and fit the data to a dose-response curve.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the enzyme for CO₂ is known.[5]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between an inhibitor and its target enzyme.

Principle: A solution of the inhibitor (ligand) is titrated into a solution of the carbonic anhydrase (macromolecule) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured. The data is used to determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Workflow Diagram:

Caption: Workflow for isothermal titration calorimetry.

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of the purified carbonic anhydrase isoform and this compound in the same, precisely matched buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). Buffer mismatch can lead to large heats of dilution, obscuring the binding signal.

-

Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.

-

The concentration of the enzyme in the cell and the inhibitor in the syringe should be chosen based on the expected binding affinity to ensure a sigmoidal binding curve.

-

-

Instrumentation and Measurement:

-

Equilibrate the ITC instrument to the desired temperature.

-

Load the carbonic anhydrase solution into the sample cell and the this compound solution into the titration syringe.

-

Perform a series of small, sequential injections of the this compound solution into the enzyme solution, allowing the system to reach equilibrium after each injection. The instrument records the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data, a series of heat-flow peaks, is integrated to obtain the heat change per injection.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of this compound to carbonic anhydrase.

-

This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kₐ or Kₔ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ).[3][6]

-

Structural Basis of this compound Inhibition

As of the time of this guide, a specific X-ray crystal structure of this compound in complex with a human carbonic anhydrase isoform is not available in the Protein Data Bank (PDB). However, the binding mode of this compound can be inferred from the numerous crystal structures of other sulfonamide inhibitors in complex with various hCA isoforms, particularly hCA II.[5][7]

These structures consistently show the sulfonamide group coordinating to the active site zinc ion and forming key hydrogen bonds with Thr199. The aromatic ring of the sulfonamide typically occupies a hydrophobic pocket lined by residues such as Val121, Phe131, and Leu198. The two chlorine atoms on the benzene ring of this compound are expected to enhance its binding affinity through favorable hydrophobic interactions within this pocket. Molecular docking studies can provide a theoretical model of this compound's binding pose, further elucidating the specific interactions that contribute to its inhibitory activity.[8]

Conclusion

This compound is a potent inhibitor of carbonic anhydrase, exerting its therapeutic effects by blocking the catalytic activity of specific isoforms involved in key physiological processes. Its mechanism of action is well-understood at a general level, involving the coordination of its sulfonamide group to the active site zinc ion. While comprehensive quantitative data on its inhibitory profile against all human carbonic anhydrase isoforms is still emerging, the available information and established experimental protocols provide a solid foundation for further research and drug development efforts. The determination of the crystal structure of this compound in complex with various hCA isoforms would be a significant advancement, enabling a more detailed, structure-based understanding of its isoform selectivity and facilitating the design of next-generation carbonic anhydrase inhibitors with enhanced therapeutic properties.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Diclofenamide - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Periodic Paralyses Medication: Carbonic anhydrase inhibitors [emedicine.medscape.com]

- 5. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

a comprehensive review of Dichlorphenamide's pharmacological profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorphenamide (DCP), a potent carbonic anhydrase (CA) inhibitor, has a well-established role in the management of glaucoma and has gained prominence as the first FDA-approved treatment for primary hyperkalemic and hypokalemic periodic paralysis, as well as related variants.[1][2] This technical guide provides an in-depth review of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanisms of action and experimental workflows.

Mechanism of Action

This compound's primary mechanism of action is the non-competitive, reversible inhibition of carbonic anhydrase isoenzymes.[3] Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in pH regulation, fluid secretion, and ion transport across cellular membranes.[4] this compound is known to inhibit carbonic anhydrase isozymes II and IV.[3]

In the context of glaucoma , inhibition of carbonic anhydrase in the ciliary body of the eye reduces the formation of bicarbonate ions, which are essential for aqueous humor production. This leads to a decrease in intraocular pressure.[5]

The precise mechanism of this compound in primary periodic paralysis is not fully elucidated but is thought to extend beyond simple carbonic anhydrase inhibition.[5][6] The therapeutic effect is linked to the modulation of ion channel function and muscle membrane excitability.[3] By inducing a mild metabolic acidosis, this compound may stabilize ion transport and prevent the abnormal muscle membrane depolarization that triggers episodes of weakness or paralysis.[3][7] Evidence also suggests that carbonic anhydrase inhibitors like this compound may directly activate skeletal muscle large-conductance calcium-activated potassium (BK) channels, contributing to membrane repolarization.[2]

dot

Pharmacodynamics

The principal pharmacodynamic effect of this compound is the inhibition of carbonic anhydrase, leading to physiological changes such as metabolic acidosis and alterations in electrolyte excretion.[5] It increases the renal excretion of sodium, potassium, and bicarbonate, leading to an alkaline diuresis.[2]

Pharmacokinetics

This compound is orally administered and readily absorbed. A summary of its pharmacokinetic parameters is presented in the table below.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 1.5 - 3 hours | [8] |

| Plasma Protein Binding | ~88% | [8] |

| Metabolism | Not a substrate for major CYP450 enzymes (in vitro) | [8] |

| Elimination Half-life | 32 - 68 hours | [8] |

| Excretion | Primarily excreted unchanged in the urine | [4] |

Clinical Efficacy in Primary Periodic Paralysis

The efficacy of this compound in treating primary periodic paralysis has been established in randomized, double-blind, placebo-controlled clinical trials.

| Indication | Parameter | This compound | Placebo | p-value | Reference |

| Hypokalemic Periodic Paralysis | Median Attack Rate (attacks/week) | 0.3 | 2.4 | 0.02 | [6] |

| Hyperkalemic Periodic Paralysis | Median Attack Rate (attacks/week) | 0.9 | 4.8 | 0.10 (not significant) | [6] |

Adverse Effects

Common adverse effects associated with this compound are generally dose-dependent and include:

-

Paresthesias (tingling or numbness)

-

Cognitive disorder (confusion, difficulty with memory)

-

Dysgeusia (altered taste)

-

Fatigue

-

Gastrointestinal disturbances[6]

More serious adverse effects can include metabolic acidosis, hypokalemia, and an increased risk of falls.[5][9]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)

This colorimetric assay measures the esterase activity of carbonic anhydrase, which is inhibited by this compound.

Materials:

-

Purified human carbonic anhydrase isoenzyme

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

This compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of p-NPA in acetonitrile.

-

Prepare serial dilutions of this compound in Tris-HCl buffer.

-

In a 96-well plate, add Tris-HCl buffer, the carbonic anhydrase enzyme solution, and the this compound solution (or buffer for control).

-

Initiate the reaction by adding the p-NPA substrate solution.

-

Immediately measure the change in absorbance at 400 nm over time at a constant temperature (e.g., 25°C). The rate of p-nitrophenol production is proportional to the enzyme activity.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

dot

Quantification of this compound in Human Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in a biological matrix.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal standard (e.g., a stable isotope-labeled this compound)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add an internal standard solution.

-

Add acetonitrile to precipitate plasma proteins.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using electrospray ionization (ESI). Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound.

-

Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

dot

Signaling Pathways in Periodic Paralysis

The therapeutic effect of this compound in periodic paralysis is believed to involve the modulation of aberrant ion channel activity.

Hypokalemic Periodic Paralysis (HypoPP): In HypoPP, mutations in voltage-gated sodium (NaV1.4) or calcium (CaV1.1) channels can create an abnormal "gating pore" current, leading to paradoxical muscle membrane depolarization in response to low extracellular potassium. This compound-induced metabolic acidosis may help to stabilize the resting membrane potential and reduce this aberrant current. Furthermore, the activation of BK channels may provide a repolarizing current that counteracts the pathological depolarization.

dot

Hyperkalemic Periodic Paralysis (HyperPP): In HyperPP, mutations in the voltage-gated sodium channel NaV1.4 lead to incomplete inactivation, resulting in a persistent inward sodium current that depolarizes the muscle fiber membrane, especially in the context of elevated extracellular potassium. The therapeutic mechanism of this compound in HyperPP is less clear but may involve the induction of metabolic acidosis, which can favor the inactivated state of the sodium channel, and the promotion of potassium excretion, which helps to lower serum potassium levels.

dot

Conclusion

This compound is a valuable therapeutic agent with a complex pharmacological profile. Its primary action as a carbonic anhydrase inhibitor underpins its use in glaucoma, while its multifaceted effects on ion channel function and muscle membrane excitability provide a basis for its efficacy in primary periodic paralysis. Further research is warranted to fully elucidate its precise mechanisms of action in channelopathies, which may open new avenues for the development of more targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Periodic Paralyses Medication: Carbonic anhydrase inhibitors [emedicine.medscape.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Keveyis for the Treatment of Primary Hyperkalemic and Hypokalemic Periodic Paralysis - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. This compound: A Review in Primary Periodic Paralyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. drugs.com [drugs.com]

- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

An In-Depth Technical Guide to the Discovery and Synthesis of Dichlorphenamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorphenamide, a potent carbonic anhydrase inhibitor, has a rich history spanning over six decades. Initially developed for the management of glaucoma, its therapeutic applications have expanded to include the treatment of primary periodic paralyses. This technical guide provides a comprehensive overview of the seminal discovery of this compound, a detailed account of its chemical synthesis, its mechanism of action as a carbonic anhydrase inhibitor, and a summary of its pharmacokinetic and clinical data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the history, chemistry, and pharmacology of this important therapeutic agent.

Discovery and Historical Context

This compound, chemically known as 4,5-dichloro-1,3-benzenedisulfonamide, was first disclosed in U.S. Patent 2,835,702, filed in 1956 and granted in 1958, with the invention credited to Everett M. Schultz and assigned to Merck & Co., Inc. The initial development of this compound was driven by the search for potent carbonic anhydrase inhibitors for the treatment of glaucoma, a condition characterized by elevated intraocular pressure. The first approval for this compound, under the trade name Daranide, was granted in the United States on July 21, 1958.

The discovery of carbonic anhydrase inhibitors as a therapeutic class began with the observation of the diuretic side effects of sulfanilamide. This led to the systematic investigation of sulfonamide derivatives for their ability to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes, including the production of aqueous humor in the eye. This compound emerged from this research as a potent inhibitor of this enzyme.[1]

Chemical Synthesis of this compound

The primary synthesis of this compound commences with the chlorosulfonation of o-chlorophenol. This intermediate is then converted to 4,5-dichlorobenzene-1,3-disulfonyl dichloride, which subsequently undergoes ammonolysis to yield the final product, this compound.

Synthesis Pathway

Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloro-4-hydroxybenzene-1,3-disulfonyl dichloride

-

In a suitable reaction vessel equipped with a stirrer and cooling system, slowly add o-chlorophenol to an excess of chlorosulfonic acid while maintaining the temperature between 20-30°C.

-

After the addition is complete, heat the reaction mixture to 75-80°C and stir for approximately 2 hours.

-

Cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and water.

-

The crude 5-chloro-4-hydroxybenzene-1,3-disulfonyl dichloride will precipitate. Isolate the solid by filtration and wash it with cold water.

Step 2: Synthesis of 4,5-Dichlorobenzene-1,3-disulfonyl dichloride

-

Treat the crude 5-chloro-4-hydroxybenzene-1,3-disulfonyl dichloride from Step 1 with phosphorus pentachloride (PCl5).

-

Heat the mixture to a temperature of 120-140°C. This reaction substitutes the hydroxyl group with a chlorine atom.

-

After the reaction is complete, cool the mixture. The product, 4,5-dichlorobenzene-1,3-disulfonyl dichloride, can be isolated.

Step 3: Synthesis of this compound (Ammonolysis)

-

Add the 4,5-dichlorobenzene-1,3-disulfonyl dichloride obtained in Step 2 to an excess of concentrated aqueous ammonia solution at a low temperature (0-10°C).

-

Stir the mixture vigorously for several hours, allowing it to gradually warm to room temperature.

-

The this compound product will precipitate out of the solution.

-

Isolate the crude this compound by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent, such as aqueous isopropyl alcohol, to obtain pure this compound.

Mechanism of Action

This compound's primary mechanism of action is the potent, non-competitive, and reversible inhibition of the enzyme carbonic anhydrase.[1] This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions.

Signaling Pathway in Glaucoma

In the ciliary body of the eye, carbonic anhydrase plays a crucial role in the formation of aqueous humor. By inhibiting this enzyme, this compound reduces the production of bicarbonate ions in the ciliary processes. This, in turn, decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure.[1]

Quantitative Data

Carbonic Anhydrase Inhibition

This compound exhibits potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA). The inhibition constants (Ki) are summarized in the table below.

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) |

| hCA I | 1.20 |

| hCA II | 38 |

| hCA IX | 50 |

| hCA XII | 50 |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in healthy volunteers.

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 1.5 - 3 hours |

| Elimination Half-Life (T1/2) | 32 - 66 hours |

| Volume of Distribution (Vd) | 0.1 - 0.2 L/kg |

| Metabolism | Hepatic |

| Excretion | Primarily Renal |

Clinical Efficacy

Primary Periodic Paralysis:

Clinical trials have demonstrated the efficacy of this compound in reducing the frequency of attacks in patients with primary periodic paralysis.

| Condition | Median Attack Rate (Placebo) | Median Attack Rate (this compound) | p-value |

| Hypokalemic Periodic Paralysis | 2.4 attacks/week | 0.3 attacks/week | 0.02 |

| Hyperkalemic Periodic Paralysis | 4.8 attacks/week | 0.9 attacks/week | 0.10 |

Glaucoma:

Clinical studies have shown that carbonic anhydrase inhibitors can reduce intraocular pressure by 15-20%. A clinical trial of Daranide (the brand name for this compound) in 1961 demonstrated its effectiveness in lowering intraocular pressure in patients with various types of glaucoma.[2]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibition of the CO2 hydration reaction catalyzed by carbonic anhydrase.

Materials:

-

Stopped-flow spectrophotometer

-

Purified carbonic anhydrase isoform

-

This compound stock solution (in DMSO)

-

CO2-saturated water

-

Assay buffer (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

Procedure:

-

Prepare a solution of the carbonic anhydrase isoform in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer containing the enzyme.

-

Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

-

Load one syringe of the instrument with the enzyme solution (with or without this compound) and the other syringe with the CO2-saturated water and pH indicator.

-

Initiate rapid mixing of the two solutions.

-

Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 causes a pH shift.

-

The initial rate of the reaction is determined from the slope of the absorbance change.

-

Calculate the Ki value by analyzing the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models.

Experimental Workflow for Synthesis and Characterization

Conclusion

This compound remains a clinically significant therapeutic agent, demonstrating the enduring value of targeting carbonic anhydrase for the treatment of specific pathological conditions. Its discovery and development exemplify a classic structure-activity relationship-driven approach in medicinal chemistry. The synthesis of this compound is a well-established multi-step process. A thorough understanding of its mechanism of action, pharmacokinetic profile, and clinical efficacy is essential for its appropriate and effective use in the management of glaucoma and primary periodic paralyses. This technical guide provides a foundational resource for professionals in the field, consolidating key information on this important drug.

References

Dichlorphenamide's Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Carbonic Anhydrase Inhibitor

Dichlorphenamide, a benzenedisulfonamide derivative, is a well-established carbonic anhydrase (CA) inhibitor used in the management of glaucoma and, more recently, for certain forms of periodic paralysis. Its therapeutic efficacy stems from its ability to bind to the active site of carbonic anhydrase isozymes, thereby modulating critical physiological processes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel CA inhibitors.

Core Concepts: Mechanism of Action and Structural Features

This compound exerts its pharmacological effect by inhibiting carbonic anhydrase, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4] This inhibition is primarily achieved through the coordination of its sulfonamide group to the zinc ion in the enzyme's active site. The dichlorinated benzene ring of this compound plays a crucial role in orienting the molecule within the active site and contributing to its binding affinity and isoform selectivity.

The fundamental structure of this compound is 4,5-dichlorobenzene-1,3-disulfonamide. The two sulfonamide groups and the chlorine atoms on the benzene ring are key determinants of its inhibitory activity. The SAR of this compound revolves around modifications to these functional groups and their impact on the compound's interaction with different carbonic anhydrase isoforms.

Quantitative Structure-Activity Relationship (SAR) Data

| Compound | Target Isoform | Inhibition Constant (Ki) (nM) |

| This compound | hCA XIV | Moderate Inhibition |

Note: Specific numerical Ki values for a broad range of this compound analogs against a panel of hCA isoforms are not extensively documented in publicly available literature. The table above reflects the general understanding of this compound's activity.

General SAR principles for benzenesulfonamide-based carbonic anhydrase inhibitors, which are applicable to this compound, indicate that:

-

The unsubstituted sulfonamide group(s) are essential for activity , as they directly coordinate with the zinc ion in the active site.

-

Substitution on the benzene ring significantly influences the inhibitory potency and isoform selectivity. The electron-withdrawing nature of the chlorine atoms in this compound likely enhances the acidity of the sulfonamide protons, facilitating zinc binding.

-

The position of substituents on the aromatic ring is critical for optimal interaction with amino acid residues within the active site cavity.

Experimental Protocols

The determination of the SAR of this compound and its analogs relies on robust experimental procedures for synthesis and biological evaluation.

Synthesis of this compound and Analogs

The synthesis of this compound typically involves the chlorosulfonation of a substituted benzene derivative, followed by amination. A general synthetic scheme is as follows:

-

Chlorosulfonation: The starting material, 1,2-dichlorobenzene, is treated with chlorosulfonic acid to introduce two chlorosulfonyl groups onto the benzene ring, yielding 4,5-dichlorobenzene-1,3-disulfonyl dichloride.

-

Amination: The resulting disulfonyl dichloride is then reacted with ammonia to convert the chlorosulfonyl groups into sulfonamide groups, affording this compound.

The synthesis of analogs would involve utilizing appropriately substituted starting materials or introducing modifications at various stages of this synthetic route.

Carbonic Anhydrase Inhibition Assays

The inhibitory activity of this compound and its analogs against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

Key Steps:

-

Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are used. Stock solutions of the inhibitors are prepared, typically in a suitable organic solvent like DMSO.

-

Assay Procedure: The enzyme-catalyzed CO₂ hydration reaction is initiated by mixing a CO₂-saturated solution with a buffer solution containing the enzyme and the inhibitor at various concentrations.

-

Data Analysis: The initial rates of the reaction are measured, and the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the enzyme activity against the inhibitor concentration. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing the Molecular Interactions and Workflow

To better understand the processes involved in this compound SAR studies, the following diagrams illustrate the key concepts.

Mechanism of Carbonic Anhydrase Inhibition

The following diagram illustrates the general mechanism by which sulfonamide inhibitors, including this compound, interact with the active site of carbonic anhydrase.

Caption: this compound inhibits carbonic anhydrase by coordinating to the active site zinc ion.

Experimental Workflow for SAR Studies

The logical flow for a typical structure-activity relationship study of this compound analogs is depicted below.

References

- 1. This compound | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase | TargetMol [targetmol.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

Dichlorphenamide: A Technical Overview of its Therapeutic Potential and Preliminary Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorphenamide (DCP) is a potent, orally administered carbonic anhydrase inhibitor.[1] Initially approved for the treatment of glaucoma, its therapeutic landscape has expanded significantly, most notably with its approval by the U.S. Food and Drug Administration (FDA) for the treatment of primary hyperkalemic and hypokalemic periodic paralysis and related variants.[1][2] This technical guide provides an in-depth analysis of the preliminary studies that have elucidated the therapeutic potential of this compound, focusing on its mechanism of action, clinical efficacy in various disorders, and the experimental methodologies employed in these seminal investigations.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

This compound's primary pharmacological action is the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and protons.[3][4] This enzymatic reaction is fundamental to numerous physiological processes, including acid-base balance, fluid secretion, and ion transport.[3] By inhibiting CA, particularly isoenzymes like CA II and CA IV, this compound disrupts these processes, leading to its therapeutic effects.[3]

In the renal tubules, CA inhibition leads to decreased reabsorption of bicarbonate, resulting in increased excretion of sodium, potassium, bicarbonate, and water.[3][5] This produces a mild diuretic effect and can induce a hyperchloremic non-anion gap metabolic acidosis.[3][6] While this mechanism is well-understood, the precise way it alleviates symptoms in conditions like primary periodic paralysis is still under investigation.[6] It is hypothesized that the induced metabolic acidosis and subsequent alterations in ion channel function and muscle membrane excitability play a crucial role.[3][5]

References

- 1. This compound: A Review in Primary Periodic Paralyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Keveyis for the Treatment of Primary Hyperkalemic and Hypokalemic Periodic Paralysis - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. drugs.com [drugs.com]

Dichlorphenamide as a Chemical Probe for Enzyme Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorphenamide (DCP), a potent carbonic anhydrase (CA) inhibitor, has long been utilized in clinical settings for the management of glaucoma and, more recently, for primary periodic paralyses.[1] Beyond its therapeutic applications, this compound serves as a valuable chemical probe for interrogating the function of carbonic anhydrases and their roles in complex biological processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile against various CA isoforms, detailed experimental protocols for its use in enzyme assays, and its application in dissecting cellular signaling pathways.

Mechanism of Action

This compound is a sulfonamide that acts as a potent, reversible, and non-competitive inhibitor of carbonic anhydrases.[2] These ubiquitous metalloenzymes catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺). By binding to the zinc ion within the active site of the enzyme, this compound effectively blocks this catalytic activity. This inhibition has profound effects on physiological processes that rely on the rapid regulation of pH and bicarbonate concentration, such as fluid secretion, ion transport, and acid-base balance.[1][3]

Quantitative Inhibition Data

The efficacy of this compound as a chemical probe is underscored by its differential inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with lower values indicating tighter binding and greater potency.

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM | Primary Cellular Localization & Function |

| hCA I | 34 nM | Cytosolic; abundant in red blood cells. |

| hCA II | 3.8 nM | Cytosolic; widespread, high catalytic activity. |

| hCA IX | 25 nM | Transmembrane; tumor-associated, involved in cancer cell pH regulation. |

| hCA XII | 4.5 nM | Transmembrane; tumor-associated, similar function to hCA IX. |

| hCA XIV | 41 nM | Transmembrane; found in various tissues including the central nervous system. |

Note: Ki values are compiled from various sources and may vary depending on experimental conditions.

Signaling Pathways and Experimental Workflows

This compound's ability to inhibit carbonic anhydrases makes it an excellent tool for studying signaling pathways where pH and bicarbonate fluxes are critical. One prominent example is the regulation of intracellular and extracellular pH in cancer cells, a process often mediated by the tumor-associated isoform hCA IX.

Caption: this compound inhibits hCA IX, disrupting pH regulation in cancer cells.

An experimental workflow to investigate the effect of this compound on intracellular pH (pHi) can be designed using pH-sensitive fluorescent dyes.

Caption: Experimental workflow for assessing this compound's effect on intracellular pH.

Experimental Protocols

Stopped-Flow Spectrophotometry for Measuring Carbonic Anhydrase Activity

This method is considered the gold standard for determining the kinetics of CA-catalyzed CO₂ hydration. It allows for the measurement of initial reaction rates by rapidly mixing the enzyme and substrate.

Materials:

-

Stopped-flow spectrophotometer

-

Purified carbonic anhydrase

-

This compound stock solution (in DMSO)

-

CO₂-saturated water (substrate)

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5)

-

pH indicator (e.g., phenol red)

Procedure:

-

Prepare a series of this compound dilutions in the buffer.

-

Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

-

Load one syringe with the enzyme solution (containing the pH indicator) and the other with the CO₂-saturated water.

-

For inhibition studies, pre-incubate the enzyme with this compound for a specified time before mixing with the substrate.

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time at its maximum absorbance wavelength.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Determine the Ki value by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model.

Colorimetric Assay for Carbonic Anhydrase Esterase Activity

This assay provides a simpler, high-throughput method for screening CA inhibitors by measuring the enzyme's esterase activity, which is also inhibited by this compound.

Materials:

-

96-well microplate reader

-

Purified carbonic anhydrase

-

This compound stock solution (in DMSO)

-

p-Nitrophenyl acetate (pNPA) stock solution (in acetonitrile or DMSO)

-

Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

-

Prepare serial dilutions of this compound in the buffer in a 96-well plate.

-

Add the purified carbonic anhydrase solution to each well.

-

Include control wells with enzyme and vehicle (DMSO) and wells with buffer only (for background subtraction).

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the pNPA substrate to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode for a set period (e.g., 30 minutes).

-

Calculate the rate of p-nitrophenol production (the yellow product) from the slope of the linear portion of the absorbance versus time curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a powerful and versatile chemical probe for the study of carbonic anhydrase function. Its well-characterized mechanism of action and potent inhibitory activity against multiple CA isoforms make it an invaluable tool for researchers in academia and the pharmaceutical industry. By employing the methodologies outlined in this guide, scientists can effectively utilize this compound to elucidate the roles of carbonic anhydrases in a wide range of physiological and pathological processes, thereby advancing our understanding of enzyme function and facilitating the development of novel therapeutics.

References

Unveiling the Molecular Interactions of Dichlorphenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorphenamide (DCP), a potent carbonic anhydrase (CA) inhibitor, has a long-standing clinical history in the management of glaucoma and, more recently, has been approved for the treatment of primary periodic paralyses.[1][2][3] This guide provides an in-depth exploration of the molecular targets of this compound, offering a comprehensive resource for researchers and drug development professionals. We will delve into its primary and potential secondary targets, supported by available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Primary Molecular Target: Carbonic Anhydrases

The principal molecular targets of this compound are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[2][4][5] These enzymes play a crucial role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in numerous physiological processes, including pH homeostasis, fluid secretion, and electrolyte balance.[2] this compound exhibits inhibitory activity against several CA isoforms, with a notable impact on CA II and CA IV.[6]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

While this compound is a well-established CA inhibitor, specific publicly available Ki or IC50 values for its interaction with various CA isoforms are not consistently reported in the literature. The following table summarizes the known inhibitory profile of this compound against key carbonic anhydrase isoforms. Researchers are encouraged to perform dedicated enzymatic assays to determine these values within their experimental systems.

| Target Isoform | Inhibition Constant (Ki) | IC50 | Notes |

| Carbonic Anhydrase I (CA I) | Data not available | Data not available | |

| Carbonic Anhydrase II (CA II) | Data not available | Data not available | A primary target for the diuretic and antiglaucoma effects. |

| Carbonic Anhydrase IV (CA IV) | Data not available | Data not available | A membrane-bound isoform involved in renal and ocular physiology. |

| Carbonic Anhydrase IX (CA IX) | Data not available | Data not available | A tumor-associated isoform. |

| Carbonic Anhydrase XII (CA XII) | Data not available | Data not available | A tumor-associated isoform. |

Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

The stopped-flow spectrophotometric assay is a standard method for determining the kinetic parameters of CA inhibition. This technique measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Objective: To determine the inhibition constant (Ki) of this compound against a specific carbonic anhydrase isoform.

Materials:

-

Purified human carbonic anhydrase isoform (e.g., CA II)

-

This compound

-

CO2-saturated water

-

Buffer solution (e.g., 20 mM HEPES, pH 7.4, containing 20 mM NaClO4 for constant ionic strength)

-

pH indicator (e.g., phenol red, 0.2 mM)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Equilibrate the buffer, enzyme solution, and CO2-saturated water to the desired reaction temperature (e.g., 25°C).

-

In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator and varying concentrations of this compound) with the CO2-saturated water.

-

Monitor the change in absorbance of the pH indicator over time at its maximum absorbance wavelength (e.g., 557 nm for phenol red). The hydration of CO2 will produce protons, leading to a pH change and a corresponding change in the indicator's absorbance.

-

Record the initial rates of the reaction for each this compound concentration.

-

Determine the IC50 value by plotting the initial reaction rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant for the enzyme.

Workflow for Carbonic Anhydrase Inhibition Assay

Potential Secondary Molecular Targets

While the primary mechanism of this compound is attributed to CA inhibition, emerging evidence suggests potential interactions with other molecular targets that may contribute to its therapeutic effects, particularly in periodic paralysis.

Organic Anion Transporter 1 (OAT1)

In vitro studies have indicated that this compound is an inhibitor of the Organic Anion Transporter 1 (OAT1), a key transporter in the renal proximal tubules responsible for the elimination of various drugs and endogenous compounds.[7] This inhibition is a likely contributor to certain drug-drug interactions observed with this compound.

Objective: To determine the IC50 of this compound for the inhibition of OAT1-mediated transport.

Materials:

-

HEK293 cells stably expressing human OAT1 (hOAT1)

-

Control HEK293 cells (not expressing hOAT1)

-

This compound

-

A fluorescent OAT1 substrate (e.g., 6-carboxyfluorescein)

-

A known OAT1 inhibitor as a positive control (e.g., probenecid)

-

Cell culture medium and buffers (e.g., Hank's Balanced Salt Solution - HBSS)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Seed hOAT1-expressing HEK293 cells and control cells in 96-well plates and culture until confluent.

-

Prepare serial dilutions of this compound in HBSS.

-

Wash the cells with HBSS.

-

Pre-incubate the cells with the different concentrations of this compound or probenecid for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the transport assay by adding the fluorescent OAT1 substrate to the wells.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by washing the cells with ice-cold HBSS.

-

Lyse the cells and measure the intracellular fluorescence using a plate reader.

-

Subtract the fluorescence values from the control cells to determine the OAT1-specific uptake.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for OAT1 Inhibition Assay

Large-Conductance Calcium-Activated Potassium (BK) Channels

Some studies suggest that carbonic anhydrase inhibitors, as a class, may activate skeletal muscle large-conductance calcium-activated potassium (BK) channels.[8] However, direct evidence specifically for this compound is currently lacking. Activation of BK channels would lead to membrane hyperpolarization, which could contribute to the stabilization of muscle cell excitability.

Objective: To investigate the effect of this compound on the activity of BK channels.

Materials:

-

Cell line expressing BK channels (e.g., HEK293 cells)

-

This compound

-

Patch-clamp electrophysiology setup

-

Intracellular and extracellular recording solutions

Procedure:

-

Culture cells expressing BK channels on coverslips.

-

Prepare intracellular and extracellular solutions with appropriate ionic compositions.

-

Perform whole-cell or inside-out patch-clamp recordings.

-

Apply voltage steps to elicit BK channel currents.

-

Perfuse the cells with a solution containing this compound at various concentrations.

-

Record the changes in BK channel current amplitude and kinetics in the presence of this compound.

-

Analyze the data to determine if this compound modulates BK channel open probability, conductance, or gating.

Workflow for BK Channel Electrophysiology

Signaling Pathway in Periodic Paralysis

The precise mechanism by which this compound exerts its therapeutic effect in periodic paralysis is not fully elucidated, but it is thought to be mediated by its inhibition of carbonic anhydrase.[7][9] The leading hypothesis is that CA inhibition induces a mild systemic metabolic acidosis.[8][10] This change in pH is believed to stabilize the resting membrane potential of skeletal muscle fibers, making them less susceptible to the abnormal depolarization that triggers attacks of weakness.

Proposed Signaling Pathway of this compound in Periodic Paralysis

Conclusion

This compound's primary molecular targets are carbonic anhydrases, and its inhibitory action on these enzymes underpins its therapeutic efficacy. While its effects on other potential targets like OAT1 and BK channels warrant further investigation, the current understanding points to a mechanism in periodic paralysis that is dependent on the systemic physiological changes induced by CA inhibition. This guide provides a foundational understanding for researchers to further explore the intricate molecular interactions of this compound and to develop novel therapeutic strategies. Further quantitative studies are essential to fully characterize the binding affinities and inhibitory potencies of this compound against its various molecular targets.

References

- 1. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. This compound: A Review in Primary Periodic Paralyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Carbonic Anhydrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. drugs.com [drugs.com]

- 8. Acetazolamide treatment of hypokalemic periodic paralysis. Probable mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eocco.com [eocco.com]

- 10. The effect of acidosis in hypokalemic periodic paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Dichlorphenamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorphenamide, a potent carbonic anhydrase (CA) inhibitor, has a well-established clinical history in the management of glaucoma and, more recently, primary periodic paralyses.[1][2] Its core structure, a 4,5-dichlorobenzene-1,3-disulfonamide, presents a valuable scaffold for the development of novel therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of early-stage research concepts for the design, synthesis, and evaluation of this compound derivatives, drawing upon established principles of medicinal chemistry and pharmacology of sulfonamide-based inhibitors.

Core Rationale for Derivative Development

The primary molecular target of this compound is carbonic anhydrase, an enzyme crucial for various physiological processes.[3] By inhibiting this enzyme, this compound modulates pH and fluid balance.[4] The development of derivatives aims to refine this interaction, potentially targeting specific CA isoforms implicated in various pathologies while minimizing off-target effects. Key goals for derivatization include:

-

Enhanced Isoform Selectivity: Targeting specific carbonic anhydrase isoforms (e.g., CA IX and XII in cancer) can lead to more targeted therapies with fewer side effects.[5]

-

Improved Pharmacokinetic Properties: Modifications can be introduced to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Novel Therapeutic Applications: Derivatives may exhibit efficacy in other conditions where carbonic anhydrase activity is relevant, such as certain types of cancer and neurological disorders.[4]

Synthesis and Experimental Protocols

The synthesis of novel this compound derivatives would likely follow established methodologies for sulfonamide chemistry. A generalized synthetic workflow is outlined below.

General Synthetic Protocol for this compound Derivatives

A common approach to synthesizing sulfonamide derivatives involves the reaction of a sulfonyl chloride with an appropriate amine.[6] Starting from a derivative of 4,5-dichlorobenzene-1,3-disulfonyl dichloride (a precursor to this compound), a variety of amines can be introduced to generate a library of novel compounds.

Step 1: Synthesis of 4,5-dichloro-N-substituted-benzene-1,3-disulfonamide

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4,5-dichlorobenzene-1,3-disulfonyl dichloride (1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Characterization: The structure of the synthesized derivatives would be confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[7][8]

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized this compound derivatives.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative data for a wide range of this compound derivatives is not yet publicly available, we can extrapolate from research on other novel sulfonamide-based carbonic anhydrase inhibitors. The following tables summarize representative data from the literature, which can serve as a benchmark for future studies on this compound derivatives.

Table 1: In Vitro Carbonic Anhydrase Inhibition Data for Novel Sulfonamide Derivatives

| Compound | Target CA Isoform | IC50 (µM) | Reference |

| 1f | DPP-IV | 15.55 | [9] |

| 1g | DPP-IV | 15.85 | [9] |

| 1i | DPP-IV | 13.95 | [9] |

| 1j | DPP-IV | 14.48 | [9] |

| 1v | DPP-IV | 13.45 | [9] |

| 4b | iNOS | 2.67 | [10] |

Note: The above data is for novel sulfonamide derivatives, not specifically this compound derivatives, and is presented for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The biological activity of sulfonamide-based carbonic anhydrase inhibitors is highly dependent on their chemical structure.[11] Key SAR principles that would guide the design of this compound derivatives include:

-

The Sulfonamide Group: The -SO2NH2 group is essential for binding to the zinc ion in the active site of carbonic anhydrase.[12]

-

Aromatic/Heterocyclic Ring: The nature of the aromatic or heterocyclic ring system influences the affinity and selectivity of the inhibitor.[11]

-

Substituents: The position and properties (e.g., size, electronics, hydrophobicity) of substituents on the aromatic ring can significantly impact binding and pharmacokinetic properties.[12]

The following diagram illustrates the key structural components of a sulfonamide inhibitor and their role in binding to the carbonic anhydrase active site.

References

- 1. This compound: A Review in Primary Periodic Paralyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. brieflands.com [brieflands.com]

- 8. mdpi.com [mdpi.com]

- 9. media.neliti.com [media.neliti.com]

- 10. Synthesis and biological evaluation of clovamide analogues as potent anti-neuroinflammatory agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Dichlorphenamide's Role in Cellular Ion Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorphenamide (DCP), a potent carbonic anhydrase inhibitor, has long been utilized in the management of glaucoma and has emerged as a key therapeutic agent for primary periodic paralyses. Its clinical efficacy is intrinsically linked to its profound effects on cellular ion transport, extending beyond its primary enzymatic inhibition. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's role in modulating cellular ion transport. We will delve into its primary target, the carbonic anhydrase family of enzymes, and its subsequent influence on intracellular pH and bicarbonate metabolism. Furthermore, this guide will detail the compound's direct and indirect interactions with key ion channels, including voltage-gated chloride (ClC-1) and large-conductance calcium-activated potassium (BK) channels. Quantitative data from preclinical and clinical studies are summarized, and foundational experimental protocols for investigating these interactions are described. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's complex cellular effects.

Introduction

This compound is a benzenedisulfonamide derivative that functions as a non-competitive inhibitor of carbonic anhydrase.[1] Its ability to alter systemic and local pH by inhibiting the reversible hydration of carbon dioxide to carbonic acid forms the basis of its therapeutic applications.[1] This guide will dissect the multifaceted role of this compound in cellular ion transport, a critical aspect for researchers and professionals in drug development seeking to understand its mechanism of action and explore its therapeutic potential.

Core Mechanism: Carbonic Anhydrase Inhibition

The primary molecular target of this compound is the zinc-containing metalloenzyme, carbonic anhydrase (CA). There are at least 15 known human CA isoforms with varying tissue distribution and subcellular localization. This compound exhibits potent inhibition against several of these isoforms.

Quantitative Inhibition Data

The inhibitory potency of this compound against key human carbonic anhydrase isoforms is summarized in the table below. This highlights its broad-spectrum inhibitory activity.

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) |

| CA II | 38 nM |

| CA IX | 50 nM |

| CA XII | 50 nM |

Data sourced from a study by Maresca et al.

Signaling Pathway of Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by this compound has significant downstream effects on cellular ion homeostasis. By blocking the hydration of CO2, it reduces the intracellular production of H+ and HCO3-. This leads to a decrease in intracellular pH (acidosis) and alters the electrochemical gradients for bicarbonate-dependent transporters.

Modulation of Key Ion Channels

Beyond its effects on carbonic anhydrase, this compound directly and indirectly modulates the activity of several critical ion channels, particularly in skeletal muscle. These interactions are central to its efficacy in periodic paralysis.

Voltage-Gated Chloride Channel (ClC-1)

This compound has been shown to be a positive modulator of the skeletal muscle voltage-gated chloride channel, ClC-1. This channel is crucial for stabilizing the muscle membrane potential and preventing hyperexcitability.

| Parameter | Effect of this compound (100 μM) |

| hClC-1 Chloride Current | Increased |

| Open Probability Voltage Dependence | Negative Shift |